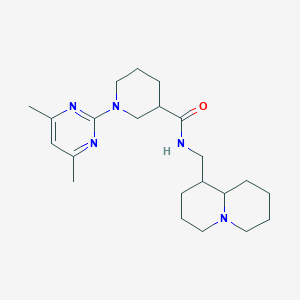![molecular formula C18H15NO3 B11148129 7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148129.png)
7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime: is a complex organic compound with the molecular formula C18H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[c]furo[3,2-g]chromen core: This is achieved through a series of cyclization reactions.
Introduction of the oxime group: This step involves the reaction of the ketone group with hydroxylamine under acidic or basic conditions to form the oxime.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs) .
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of 7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one: Lacks the oxime group but shares the core structure.
7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromene-5-thione: Contains a thione group instead of an oxime.
Uniqueness:
- The presence of the oxime group in 7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(NE)-N-(7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H15NO3/c1-9-11(3)21-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19-20)22-17/h4-8,20H,1-3H3/b19-18+ |
InChI Key |
IAIMEVOITJVKBG-VHEBQXMUSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4/C(=N\O)/O3)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=NO)O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148047.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148048.png)
![(2Z)-6-benzyl-2-(4-butoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11148052.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11148058.png)
![6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11148064.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B11148071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148083.png)
![methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B11148087.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11148090.png)
![(4Z)-5-methyl-4-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11148098.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11148121.png)
![9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148137.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148143.png)
